molecular formula C6H9BrN2O B1266447 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol CAS No. 94230-83-8

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Cat. No. B1266447
CAS RN: 94230-83-8
M. Wt: 205.05 g/mol
InChI Key: ZPUHCXLBXSSWLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of corresponding halogenated precursors with appropriate reagents under controlled conditions. For example, related compounds have been synthesized through oxidation processes or reactions with dinucleophiles to introduce various functional groups, illustrating the synthetic flexibility of pyrazole derivatives (Fu-Rong Li et al., 2012) (R. Neidlein & G. Schröder, 1992).

Molecular Structure Analysis

Pyrazole derivatives demonstrate varied molecular geometries, often influenced by their substitution patterns. For instance, the crystal structure of related pyrazole compounds has revealed that their rings can form dihedral angles with adjacent groups, affecting the overall molecular conformation and the potential for intermolecular interactions (Zhao-Fu Zhu et al., 2008).

Chemical Reactions and Properties

Pyrazole derivatives participate in a wide range of chemical reactions, offering avenues for further functionalization and the synthesis of complex molecules. They have been shown to engage in reactions such as Michael addition and dehydrogenation sequences, highlighting their reactivity and utility in synthetic chemistry (R. Neidlein & G. Schröder, 1992).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. Studies have focused on understanding these properties through experimental and computational methods, providing insights into their behavior under different conditions (Ralf Mede et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity and stability, are influenced by their structural features. Investigations into their reactivity with different reagents and under various conditions have shed light on their potential applications and limitations (S. A. Halim & M. Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Applications

The compound (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol has been explored for its potential in the synthesis of various heterocyclic derivatives. For instance, it played a role in the synthesis of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, showing antimicrobial, antiinflammatory, and antiproliferative activities (B. Narayana et al., 2009). Similarly, derivatives like (6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-ylamino)methanol have been synthesized, with their structures confirmed by X-ray diffraction, indicating potential in structural chemistry (Feng Xu et al., 2012).

Applications in Eco-Friendly Synthesis and Biomolecular Development

The compound has been a key component in eco-friendly synthesis strategies, such as the development of new pyrazolyl α-amino esters derivatives. Computational studies supported these syntheses, illustrating a strong correlation between experimental and computational results, hinting at its role in creating active biomolecules (E. Mabrouk et al., 2020).

Metal Ion Extraction and Binding Studies

The compound has been used to synthesize bidentate pyrazole ligands, demonstrating high extraction affinity towards metals like iron and cadmium. This emphasizes its potential application in liquid-liquid extraction methodologies and highlights its role in studies related to metal ion binding and extraction (M. Lamsayah et al., 2015).

properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHCXLBXSSWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241091
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
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Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

CAS RN

94230-83-8
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
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Record name 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol
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Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
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